

# Opiranserin Demonstrates Efficacy in Postoperative Pain Management: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Opiranserin |           |
| Cat. No.:            | B609760     | Get Quote |

A recent double-blind, placebo-controlled Phase 3 clinical trial has provided evidence for the analgesic effects of **Opiranserin** (VVZ-149), a first-in-class, non-opioid analgesic, in the management of moderate to severe postoperative pain. This guide offers a comprehensive comparison of **Opiranserin** with standard-of-care analgesics, supported by experimental data, for researchers, scientists, and drug development professionals.

**Opiranserin**, a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor, has shown significant pain reduction and an opioid-sparing effect in patients undergoing laparoscopic colectomy.[1][2] This novel mechanism of action presents a promising alternative in the landscape of postoperative pain management, which traditionally relies on a multimodal approach including opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and other non-opioid analgesics.

## **Comparative Efficacy of Opiranserin**

The pivotal Phase 3 trial (NCT05764525) evaluated the efficacy and safety of a single intravenous infusion of **Opiranserin** compared to placebo in 284 patients.[1][2] The primary outcome was the Sum of Pain Intensity Difference over the first 12 hours (SPID-12), a measure of total pain relief.

Table 1: Efficacy of **Opiranserin** vs. Placebo in Postoperative Pain (Laparoscopic Colectomy)

[1]



| Efficacy Endpoint<br>(at 12 hours post-<br>infusion) | Opiranserin Group                         | Placebo Group | p-value |
|------------------------------------------------------|-------------------------------------------|---------------|---------|
| SPID-12 (Sum of Pain<br>Intensity Difference)        | Significantly improved by 35% vs. placebo | -             | 0.0047  |
| Opioid Consumption                                   | 30.8% less than placebo                   | -             | -       |
| Patient-Controlled Analgesia (PCA) Requests          | 60.2% fewer than placebo                  | -             | -       |
| Rescue Opioid-Free<br>Patients (6-12 hours)          | Higher proportion than placebo            | -             | 0.0024  |

While direct head-to-head trials are not yet available, the following table provides an indirect comparison of **Opiranserin**'s performance with other commonly used non-opioid analgesics in similar surgical settings. It is important to note that these comparisons are drawn from separate studies with potentially different methodologies and patient populations.

Table 2: Indirect Comparison of Non-Opioid Analgesics in Postoperative Pain



| Analgesic         | Mechanism of<br>Action         | Efficacy Highlights<br>in Postoperative<br>Pain                                                                    | Common Adverse<br>Events                                                                |
|-------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Opiranserin       | GlyT2 and 5-HT2A<br>antagonist | 35% improvement in<br>SPID-12 vs. placebo;<br>30.8% reduction in<br>opioid use.                                    | Nausea, vomiting,<br>headache, dizziness,<br>somnolence.                                |
| Ketorolac (NSAID) | Non-selective COX inhibitor    | Significant reduction in postoperative morphine requirement; shorter hospital stay.                                | Increased risk of anastomotic leak after colorectal surgery; gastrointestinal bleeding. |
| Celecoxib (NSAID) | Selective COX-2 inhibitor      | Reduced pain scores<br>and need for<br>analgesics at 24 and<br>48 hours post-<br>laparoscopic surgery.             | Cardiovascular risks;<br>gastrointestinal side<br>effects.                              |
| IV Acetaminophen  | Central analgesic<br>effects   | Inconsistent results; some studies show no significant difference in pain scores vs. placebo in abdominal surgery. | Generally well-<br>tolerated; potential for<br>hepatotoxicity at high<br>doses.         |

# Experimental Protocols Opiranserin Phase 3 Clinical Trial (NCT05764525)

- Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled Phase 3 clinical trial.
- Participants: 284 adult patients undergoing laparoscopic colectomy.
- Intervention: A continuous 10-hour intravenous infusion of Opiranserin (1000 mg total: 160 mg loading dose over 30 minutes, followed by 840 mg maintenance dose over 9.5 hours) or



placebo, initiated after emergence from anesthesia.

- Pain Management: All patients had access to on-demand patient-controlled analgesia (PCA)
   with fentanyl for breakthrough pain.
- Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of the drug infusion, assessed using a numeric rating scale (NRS).
- Secondary Efficacy Endpoints: SPID at other time points, total opioid consumption via PCA and rescue medication, and the proportion of patients who did not require rescue opioids.
- Safety Assessment: Monitoring of adverse events, including postoperative nausea and vomiting, vital signs, and clinical laboratory evaluations.

### **Signaling Pathways and Experimental Workflow**

The unique dual mechanism of **Opiranserin** targets key pathways in pain transmission. The following diagrams illustrate the proposed signaling pathway of **Opiranserin** and the experimental workflow of the Phase 3 clinical trial.





Click to download full resolution via product page

Opiranserin's dual mechanism of action.





Click to download full resolution via product page

Phase 3 clinical trial workflow for **Opiranserin**.

#### Conclusion

**Opiranserin** has demonstrated a statistically significant and clinically meaningful analgesic effect in a robust, double-blind, placebo-controlled Phase 3 trial for postoperative pain. Its ability to reduce pain and opioid consumption with a favorable safety profile positions it as a valuable non-opioid option in the multimodal management of postoperative pain. Further head-to-head comparative studies with other active analgesics will be crucial to fully delineate its



place in the clinical armamentarium. The dual-target mechanism of **Opiranserin** offers a novel approach to pain management that may address some of the limitations of existing therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scholarworks.utep.edu [scholarworks.utep.edu]
- 2. Reduction of postoperative pain and opioid consumption by VVZ-149, first-in-class analgesic molecule: A confirmatory phase 3 trial of laparoscopic colectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Opiranserin Demonstrates Efficacy in Postoperative Pain Management: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609760#validating-the-analgesic-effects-of-opiranserin-in-a-double-blind-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com